molecular formula C16H22N2O B12761819 3R9Fyl6txx CAS No. 77872-48-1

3R9Fyl6txx

Cat. No.: B12761819
CAS No.: 77872-48-1
M. Wt: 258.36 g/mol
InChI Key: QTXSMWNGMGYWTA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves several steps. One common synthetic route includes the reaction of indole derivatives with cyclopentylmethylamine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

4-hydroxy-N-methyl-N-cyclopentyltryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the indole ring or the amine group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-hydroxy-N-methyl-N-cyclopentyltryptamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, modulating neurotransmission and potentially influencing mood, cognition, and perception . The molecular targets include various subtypes of serotonin receptors, and the pathways involved may include downstream signaling cascades that affect neuronal activity.

Comparison with Similar Compounds

4-hydroxy-N-methyl-N-cyclopentyltryptamine can be compared with other tryptamine derivatives such as:

    4-hydroxy-N,N-dimethyltryptamine (Psilocin): Known for its psychoactive properties.

    4-hydroxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar serotonergic effects.

    4-hydroxy-N-methyl-N-isopropyltryptamine: Differing in the alkyl group attached to the nitrogen atom.

The uniqueness of 4-hydroxy-N-methyl-N-cyclopentyltryptamine lies in its specific cyclopentyl group, which may confer distinct pharmacological properties compared to other tryptamines .

Properties

CAS No.

77872-48-1

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

3-[2-[cyclopentyl(methyl)amino]ethyl]-1H-indol-4-ol

InChI

InChI=1S/C16H22N2O/c1-18(13-5-2-3-6-13)10-9-12-11-17-14-7-4-8-15(19)16(12)14/h4,7-8,11,13,17,19H,2-3,5-6,9-10H2,1H3

InChI Key

QTXSMWNGMGYWTA-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=C1C(=CC=C2)O)C3CCCC3

Origin of Product

United States

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